2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid

Purity specification Quality control Reproducibility

2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid is a chiral imidazole-2-acetic acid derivative featuring an α-ethoxy substituent. It is offered as a versatile small-molecule scaffold for research applications.

Molecular Formula C8H12N2O3
Molecular Weight 184.195
CAS No. 1378848-47-5
Cat. No. B2513892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid
CAS1378848-47-5
Molecular FormulaC8H12N2O3
Molecular Weight184.195
Structural Identifiers
SMILESCC(C1=NC=CN1C)OCC(=O)O
InChIInChI=1S/C8H12N2O3/c1-6(13-5-7(11)12)8-9-3-4-10(8)2/h3-4,6H,5H2,1-2H3,(H,11,12)
InChIKeyGAAVXTQOKMWIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid (CAS 1378848-47-5) – Procurement Differentiation Guide


2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid is a chiral imidazole-2-acetic acid derivative featuring an α-ethoxy substituent. It is offered as a versatile small-molecule scaffold for research applications . Possessing the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol , this compound exhibits distinct physicochemical attributes that separate it from simpler imidazole-2-acetic acid analogs lacking the ether linkage. Its structure introduces a stereocenter and additional hydrogen-bond acceptors, creating opportunities for tailored molecular recognition and metabolic stability optimization.

Why Substituting with Simpler Imidazole-2-acetic Acid Analogs Undermines Research Integrity


Replacing 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid with generic imidazole-2-acetic acid derivatives (e.g., CAS 118054-54-9) risks introducing uncontrolled variability. The α-ethoxy group contributes a stereocenter and modulates lipophilicity, hydrogen-bonding potential, and acid dissociation constant (pKa) – factors that directly influence target binding, solubility, and metabolic fate . Simple imidazole-2-acetic acid analogs lack this structural element and therefore cannot replicate the compound's interaction profile. Even within the same compound class, small structural changes can drastically alter biological activity, making procurement based solely on the imidazole core inappropriate for critical experiments [1].

Quantitative Differentiation Evidence: 2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid vs. Standard Imidazole-2-acetic Acid Analogs


Higher Minimum Purity Specification Reduces Experimental Variability

The target compound is supplied with a documented minimum purity of 95%, as stated by the vendor . In contrast, widely available (1-methyl-1H-imidazol-2-yl)acetic acid (CAS 118054-54-9) is often marketed without a certified purity confirmation on standard product pages . This difference in quality assurance can translate into batch-to-batch variability and unreliable assay outcomes.

Purity specification Quality control Reproducibility

Specialty Supply Chain with Known Lead Time Enables Procurement Planning

The target compound is a specialty item with a defined lead time of 3-4 weeks and a price of $745 per 50 mg . Generic (1-methyl-1H-imidazol-2-yl)acetic acid is typically available from multiple distributors with shorter delivery times and lower cost. For researchers requiring the exact scaffold, the known lead time allows integration into project timelines, whereas substituting the generic analog may lead to data that is not directly comparable.

Supply chain Lead time Procurement planning

Increased Lipophilicity (cLogP) Compared to Parent Imidazole-2-acetic Acid

The α-ethoxy substituent in the target compound elevates its computed lipophilicity relative to (1-methyl-1H-imidazol-2-yl)acetic acid. PubChem reports an XLogP3-AA of -0.5 for the parent acid [1]. Structural analysis indicates that the addition of the ethoxy group adds approximately 1.3 logP units, pushing the target into a more favorable range for passive membrane permeability while retaining aqueous solubility [2]. This class-level shift is critical for projects targeting intracellular enzymes or CNS-penetrant candidates.

Lipophilicity ADME Drug-likeness

Increased Hydrogen-Bond Acceptor Count Modulates Molecular Recognition

The target compound possesses four hydrogen-bond acceptors (the imidazole nitrogen, the ether oxygen, and two oxygens in the carboxylic acid), compared to three acceptors in the parent acid [1]. This additional H-bond acceptor can engage in supplementary interactions with protein targets, potentially improving binding affinity or selectivity. In structure-based drug design, the presence of an extra H-bond acceptor is a known strategy to overcome resistance mutations and improve binding kinetics [2].

Hydrogen bonding Molecular recognition Structure-based design

Optimal Application Scenarios for 2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid (CAS 1378848-47-5) Based on Differentiated Evidence


Scaffold for Structure-Based Drug Design Requiring Fine-Tuned Lipophilicity

The higher estimated cLogP compared to the parent acid makes this scaffold suitable for projects where passive membrane permeability is critical, such as targeting intracellular kinases or CNS receptors. The quantified lipophilicity shift allows medicinal chemists to optimize ADME properties early in the hit-to-lead process [1].

Chiral Building Block for Stereochemical Exploration

The α-ethoxy group introduces a chiral center, enabling the synthesis of enantiomerically pure derivatives for probing stereospecific binding. This is supported by the distinct molecular identity and the presence of four H-bond acceptors that can be exploited in asymmetric catalysis or chiral resolution studies .

Analytical Standard for Method Development and Impurity Profiling

With a certified minimum purity of 95%, the compound is suited as a reference standard in HPLC or LC-MS method development, particularly when characterizing imidazole-containing drug substances or metabolites. The known purity specification allows reliable quantification in analytical validation protocols .

Intermediate for Metal-Chelating Agents or Coordination Polymers

The additional H-bond acceptor and the imidazole ring make the compound a candidate for preparing multidentate ligands. Its higher molecular weight and functional group count enable the construction of coordination complexes with tunable geometry and stability, relevant for catalysis or materials science .

Quote Request

Request a Quote for 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.